molecular formula C11H20O B2777732 7,7-Dimethylspiro[3.5]nonan-2-ol CAS No. 2413899-97-3

7,7-Dimethylspiro[3.5]nonan-2-ol

Cat. No.: B2777732
CAS No.: 2413899-97-3
M. Wt: 168.28
InChI Key: JYUOKZLRWDBYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-Dimethylspiro[3.5]nonan-2-ol is a chemical compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol It is characterized by a spirocyclic structure, which includes a nonane ring fused with a spiro carbon at the 7th position, and two methyl groups attached to the same carbon

Preparation Methods

The synthesis of 7,7-Dimethylspiro[3.5]nonan-2-ol typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure.

    Reaction Conditions: The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process.

    Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

7,7-Dimethylspiro[3.5]nonan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or other reduced forms.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7,7-Dimethylspiro[3.5]nonan-2-ol has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules with spirocyclic structures.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with spirocyclic frameworks.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7,7-Dimethylspiro[3.5]nonan-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to changes in their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

7,7-Dimethylspiro[3.5]nonan-2-ol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 7,7-Dimethylspiro[3.5]nonan-2-one and 7,7-Dimethylspiro[3.5]nonan-2-amine share similar spirocyclic structures but differ in functional groups.

Properties

IUPAC Name

7,7-dimethylspiro[3.5]nonan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-10(2)3-5-11(6-4-10)7-9(12)8-11/h9,12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUOKZLRWDBYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CC1)CC(C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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